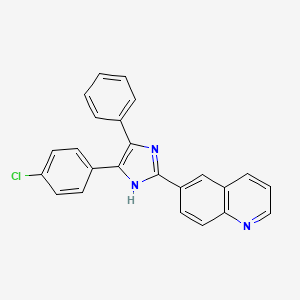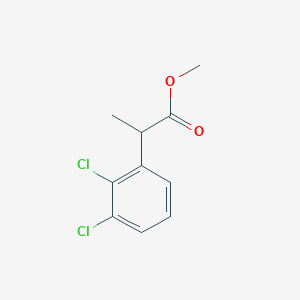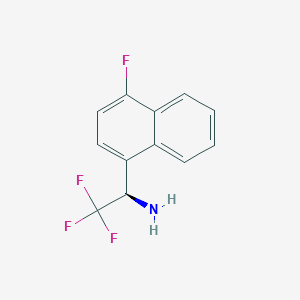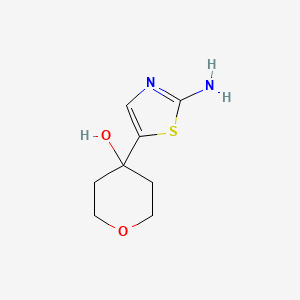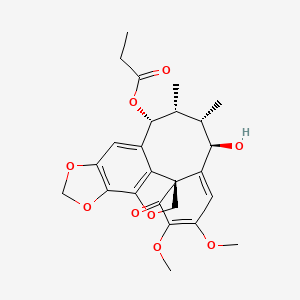![molecular formula C11H19BrO2 B13070134 3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
3-[(2-Bromocycloheptyl)oxy]oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Bromocycloheptyl)oxy]oxolane is an organic compound with the molecular formula C₁₁H₁₉BrO₂ It is characterized by the presence of a bromocycloheptyl group attached to an oxolane ring through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocycloheptyl)oxy]oxolane typically involves the reaction of 2-bromocycloheptanol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromocycloheptanol attacks the oxirane ring, resulting in the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.
化学反应分析
Types of Reactions
3-[(2-Bromocycloheptyl)oxy]oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocycloheptyl group to a cycloheptyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cycloheptyl derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学研究应用
3-[(2-Bromocycloheptyl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(2-Bromocycloheptyl)oxy]oxolane involves its interaction with specific molecular targets. The bromocycloheptyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules.
相似化合物的比较
Similar Compounds
3-[(2-Bromocycloheptyl)oxymethyl]oxolane: Similar structure but with a methylene bridge.
2-Bromocycloheptanol: Lacks the oxolane ring.
Oxirane: Simple epoxide without the bromocycloheptyl group.
Uniqueness
3-[(2-Bromocycloheptyl)oxy]oxolane is unique due to the combination of the bromocycloheptyl group and the oxolane ring. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
属性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC 名称 |
3-(2-bromocycloheptyl)oxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2 |
InChI 键 |
NIHLHNBMDALPSS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(CC1)Br)OC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)

